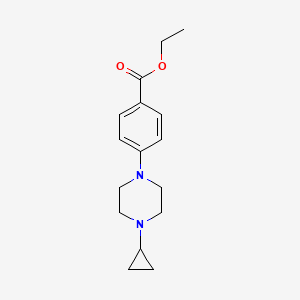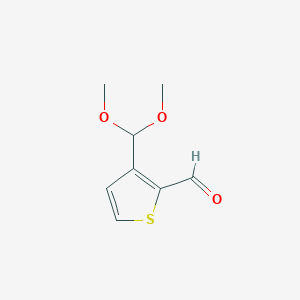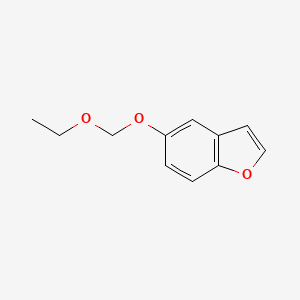![molecular formula C12H9N3O B8620360 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Übersicht
Beschreibung
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazino compounds with acetylacetone to form the pyrazole ring . Another method involves the reaction of aromatic aldehydes, 3-amino-1-phenyl-2-pyrazolin-5-one, and aminopyrazole through deamination cyclization reactions . These reactions are typically carried out in aqueous media, making them environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that start from readily available starting materials. The use of green chemistry principles, such as solvent-free microwave-assisted reactions, has been explored to improve the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions, particularly at the phenyl group, can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are of interest for further research and development .
Wissenschaftliche Forschungsanwendungen
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
4,5-Diamino-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: This compound is used in the synthesis of fused tricyclic systems.
1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one: This derivative exhibits unique chemical properties due to the presence of trifluoromethyl and dimethyl groups.
The uniqueness of this compound lies in its structural similarity to purine bases and its diverse biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H9N3O/c16-11-7-6-9-8-13-15(12(9)14-11)10-4-2-1-3-5-10/h1-8H,(H,14,16) |
InChI-Schlüssel |
SVZZQDCPOWRUPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=O)N3)C=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
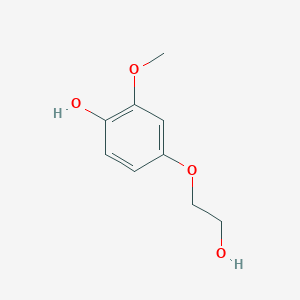
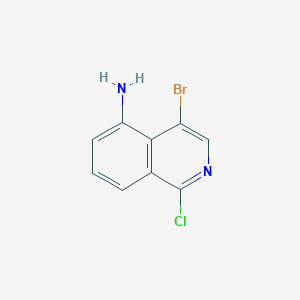

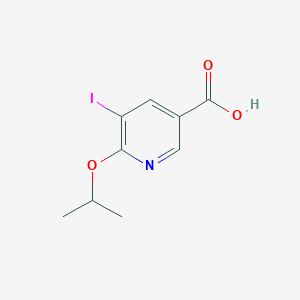
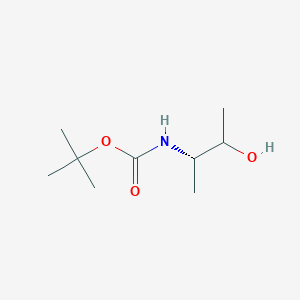
![[3-(2-Methyl-pyridin-4-yl)-ureido]-acetic acid](/img/structure/B8620305.png)

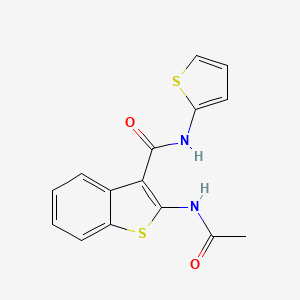
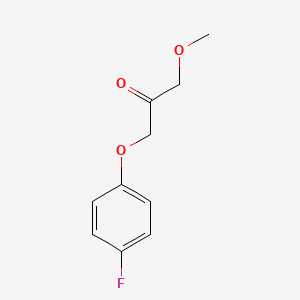
![2-[2-(Hexadecyloxy)ethyl]oxirane](/img/structure/B8620332.png)
